![molecular formula C19H18FN3O3S B2521426 N-([3,3'-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 2185590-96-7](/img/structure/B2521426.png)
N-([3,3'-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-([3,3'-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various chemical reactions and biological activities. Benzenesulfonamide derivatives have been extensively studied due to their potential pharmacological properties, such as COX-2 inhibition, which is relevant in the treatment of inflammatory diseases .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves catalytic processes. For instance, palladium-catalyzed diamination of unactivated alkenes using N-fluorobenzenesulfonimide (NFBS) has been reported, where NFBS acts as an aminating reagent . Similarly, copper-catalyzed reactions have been utilized for the N-demethylation of N-methyl amides using NFBS as an oxidant , and for the aminative aza-annulation of enynyl azide to synthesize aminonicotinates . These methods demonstrate the versatility of catalytic systems in the synthesis of complex benzenesulfonamide derivatives.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be quite diverse, as seen in the synthesis of a novel compound with a furan moiety, which was characterized by various spectroscopic methods and X-ray crystallography . The introduction of different substituents, such as a fluorine atom, can significantly affect the molecular properties and reactivity .
Chemical Reactions Analysis
Benzenesulfonamide derivatives participate in a variety of chemical reactions. The use of NFBS has been shown to facilitate radical N-demethylation of amides , cycloisomerization to form azepino[4,5-b]indole derivatives , and C-H amination of imidazopyridines . These reactions highlight the reactivity of the sulfonamide group and its utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For example, the introduction of a fluorine atom at the ortho position to the sulfonamide group can enhance the selectivity of COX-2 inhibition, which is a desirable property for anti-inflammatory drugs . The crystal structure of a related compound also provides insights into the solid-state properties, such as crystal packing and intermolecular interactions .
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Electrophilic Fluorination
Asymmetric Synthesis
A study demonstrated the enantioselective synthesis of 3'-fluorothalidomide using cinchona alkaloids and N-fluorobenzenesulfonimide (NFSI), showcasing the role of chiral molecules in synthesizing mirror-image forms of complex molecules (Yamamoto et al., 2011).
Electrophilic Fluorination
Another study introduced N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) as a sterically demanding analogue of NFSI to improve the enantioselectivity of fluorinated products, highlighting the importance of molecular structure in reaction outcomes (Yasui et al., 2011).
Copper-Mediated C-H Amination and Anticancer Activity
Copper-Mediated C-H Amination
The copper-mediated direct C3 amination of imidazopyridines using NFSI was discussed, offering a pathway to functionalize molecules for potential pharmacological applications (Lu et al., 2018).
Anticancer Activity
Research on mixed-ligand copper(II)-sulfonamide complexes investigated their interaction with DNA and potential anticancer activity, demonstrating the diverse biological applications of sulfonamide compounds (González-Álvarez et al., 2013).
Corrosion Inhibition and Nitrogen Source for C–N Bond Formation
Corrosion Inhibition
Piperidine derivatives including benzenesulfonamide groups were examined for their corrosion inhibition properties on iron, indicating applications in material science (Kaya et al., 2016).
Nitrogen Source for C–N Bond Formation
N-Fluorobenzenesulfonimide has been identified as an efficient nitrogen source for the formation of C–N bonds, underlining its utility in synthetic chemistry (Li & Zhang, 2014).
Wirkmechanismus
The mechanism of action would depend on the intended use of the compound. For instance, if it’s used as a drug, it would interact with specific receptors or enzymes in the body . If it’s used in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and other reactants .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-ethoxy-3-fluoro-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-2-26-19-6-5-17(9-18(19)20)27(24,25)23-11-14-8-16(13-22-10-14)15-4-3-7-21-12-15/h3-10,12-13,23H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRDUYATVBUXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


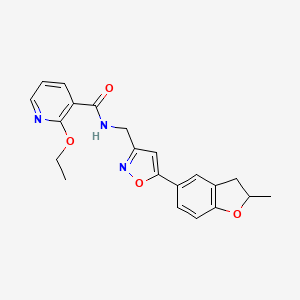
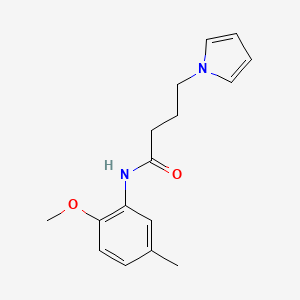
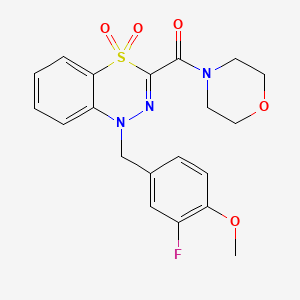
![4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one](/img/structure/B2521349.png)
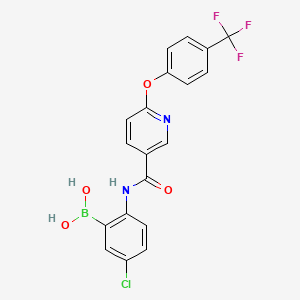



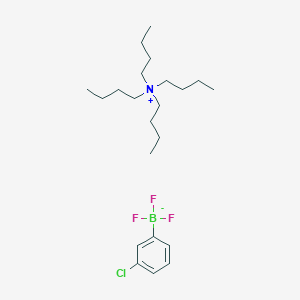
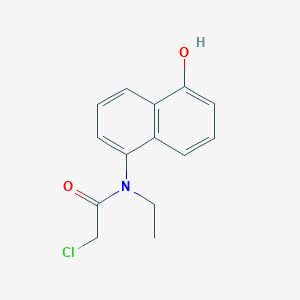
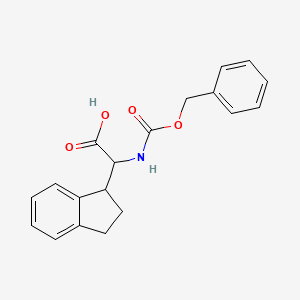
![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2521361.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2521363.png)